molecular formula C14H10 B032357 Phenanthrene-d10 CAS No. 1517-22-2

Phenanthrene-d10

Cat. No. B032357
CAS RN: 1517-22-2
M. Wt: 188.29 g/mol
InChI Key: YNPNZTXNASCQKK-LHNTUAQVSA-N
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Patent
US08129037B2

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)B(O)O
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Smiles
BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
457 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure (1 mbar, 80° C., 16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order
CUSTOM
Type
CUSTOM
Details
to remove palladium traces
CUSTOM
Type
CUSTOM
Details
was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)
CUSTOM
Type
CUSTOM
Details
subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)
CUSTOM
Type
CUSTOM
Details
The yield at a purity of 99.9% by HPLC

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08129037B2

Procedure details

A degassed, efficiently stirred suspension of 37.2 g (200 mmol) of 4-methylnaphtalene-1-boronic acid, 18.0 g (50 mmol) of 2,7-dibromo-9,10-dimethylphenanthrene and 52.2 g (210 mmol) of potassium phosphate 1-hydrate in a mixture of 75 ml of dioxane, 150 ml of toluene and 200 ml of water was admixed with 457 mg (1.5 mmol) of tri-o-tolylphosphine and then with 56 mg (0.25 mmol) of palladium(II) acetate. After heating under reflux for 16 h and cooling the reaction mixture, the precipitated solid was filtered off with suction and washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol. After drying under reduced pressure (1 mbar, 80° C., 16 h), the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order to remove palladium traces. The product which remained after concentration of the chloroform was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g), and subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.). The yield at a purity of 99.9% by HPLC was 15.6 g (32 mmol), corresponding to 64.2% of theory.
Quantity
37.2 g
Type
reactant
Reaction Step One
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
56 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C2C(=CC=CC=2)C(B(O)O)=CC=1.Br[C:16]1[CH:29]=[CH:28][C:27]2[C:26]3[C:21](=[CH:22][C:23](Br)=[CH:24][CH:25]=3)[C:20](C)=[C:19](C)[C:18]=2[CH:17]=1.C1(C)C=CC=CC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:22]1[C:21]2[CH:20]=[CH:19][C:18]3[C:27](=[CH:28][CH:29]=[CH:16][CH:17]=3)[C:26]=2[CH:25]=[CH:24][CH:23]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
37.2 g
Type
reactant
Smiles
CC1=CC=C(C2=CC=CC=C12)B(O)O
Name
2,7-dibromo-9,10-dimethylphenanthrene
Quantity
18 g
Type
reactant
Smiles
BrC1=CC=2C(=C(C3=CC(=CC=C3C2C=C1)Br)C)C
Name
potassium phosphate 1-hydrate
Quantity
52.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
457 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed three times with 100 ml each time of water and three times with 100 ml each time of ethanol
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure (1 mbar, 80° C., 16 h)
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in a Soxhlett extractor with chloroform through a glass fibre extraction sleeve (pore size 0.5 μm) in order
CUSTOM
Type
CUSTOM
Details
to remove palladium traces
CUSTOM
Type
CUSTOM
Details
was recrystallized three times from chlorobenzene (approx. 25 ml/g) and three times from DMF (approx. 60 ml/g)
CUSTOM
Type
CUSTOM
Details
subsequently sublimed twice under high vacuum (p=5×10−5 mbar, T=320-330° C.)
CUSTOM
Type
CUSTOM
Details
The yield at a purity of 99.9% by HPLC

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.